Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

Catalog No.
S788180
CAS No.
207124-65-0
M.F
C16H26BF4ORh-
M. Wt
424.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborat...

CAS Number

207124-65-0

Product Name

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate

Molecular Formula

C16H26BF4ORh-

Molecular Weight

424.1 g/mol

InChI

InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;;/b2*2-1-,8-7-;;;

InChI Key

RVVSQTPAHKVLPL-DIURZKMRSA-N

SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh]

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.[Rh]

Homogeneous Catalysis

Rh(COD)BF4•xH2O serves as a precursor for homogeneous catalysts, where the reaction occurs in a single phase (usually liquid). Researchers utilize it to activate various organic transformations, including:

  • Hydrogenation: Rh(COD)BF4•xH2O can be used as a catalyst for the addition of hydrogen (H2) across unsaturated bonds in organic molecules. This process is crucial in the synthesis of various chemicals and pharmaceuticals [].
  • Hydroformylation: This reaction involves the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. Rh(COD)BF4•xH2O finds use as a catalyst in hydroformylation reactions, leading to the production of important aldehydes [].
  • Cyclization reactions: Rh(COD)BF4•xH2O can be employed to promote the formation of cyclic structures from acyclic precursors. This application is valuable in organic synthesis for constructing complex molecules [].

Understanding Reaction Mechanisms

Due to its well-defined structure and reactivity, Rh(COD)BF4•xH2O serves as a model compound for studying reaction mechanisms in homogeneous catalysis. Scientists can investigate the fundamental steps involved in catalytic cycles using this complex, providing valuable insights into catalyst design and development.

Organometallic Chemistry Research

Rh(COD)BF4•xH2O is a valuable tool for researchers in the field of organometallic chemistry, which explores the interaction between organic molecules and metal centers. Studies involving Rh(COD)BF4•xH2O can shed light on bonding, reactivity patterns, and the design of new organometallic catalysts with improved properties [].

This bright orange-red crystalline compound [] is synthesized from rhodium metal and serves as a precursor to various rhodium catalysts []. Its significance lies in its ability to activate and manipulate carbon-carbon double bonds through hydrogenation, isomerization, and cyclization reactions, all crucial steps in organic synthesis.


Molecular Structure Analysis

The molecule features a central rhodium(I) ion (Rh+) coordinated to two 1,5-cyclooctadiene (COD) ligands in a square planar geometry []. These COD ligands act as electron donors, stabilizing the +1 oxidation state of rhodium. The tetrafluoroborate ion (BF4-) acts as a counterion, balancing the positive charge on the rhodium ion. The presence of water molecules (xH2O) indicates the existence of a hydrate form, where a variable number of water molecules are loosely bound to the complex.


Chemical Reactions Analysis

Synthesis

Rh(COD)(BF4)⋅xH2O can be prepared by reacting rhodium trichloride hydrate with 1,5-cyclooctadiene and sodium tetrafluoroborate in an organic solvent like dichloromethane.

RhCl3⋅xH2O + 2 COD + NaBF4 → Rh(COD)(BF4)⋅xH2O + 3 NaCl

Reactions

As a catalyst, Rh(COD)(BF4)⋅xH2O participates in various organic transformations. Here are two key examples:

  • Hydrogenation: This complex can activate alkenes (C=C) and reduce them with hydrogen (H2) to form alkanes (C-C).
Rh(COD)(BF4) + H2 → Rh(H)(COD)(BF4)Rh(H)(COD)(BF4) + alkene → Rh(alkane)(COD)(BF4)
  • Hydroformylation (Oxo-synthesis): Rh(COD)(BF4)⋅xH2O catalyzes the conversion of alkenes into aldehydes or ketones using carbon monoxide (CO) and hydrogen.
Rh(COD)(BF4) + CO + H2 → HRh(CO)(COD)(BF4)HRh(CO)(COD)(BF4) + alkene → Rh(aldehyde/ketone)(COD)(BF4)

Decomposition

Upon heating, Rh(COD)(BF4)⋅xH2O decomposes, releasing the COD ligands and forming rhodium metal or other rhodium compounds [].


Physical And Chemical Properties Analysis

  • Melting point: Decomposes around 190°C [].
  • Boiling point: Not applicable, decomposes before boiling.
  • Solubility: Insoluble in water []. Soluble in organic solvents like dichloromethane and methanol [].
  • Stability: Air and moisture sensitive []. Decomposes upon heating.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types